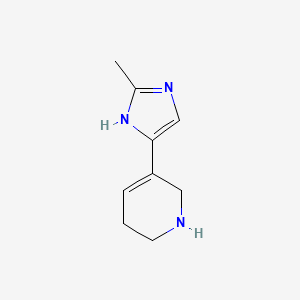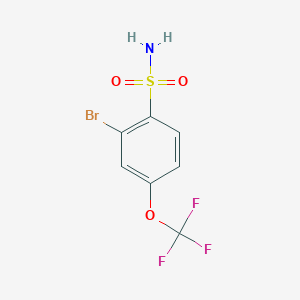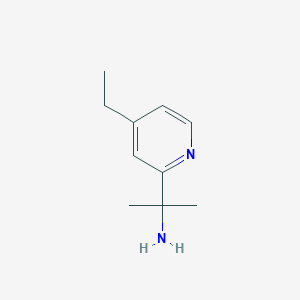![molecular formula C8H14S B12990836 3-Thiabicyclo[3.3.1]nonane](/img/structure/B12990836.png)
3-Thiabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiabicyclo[331]nonane is a sulfur-containing bicyclic compound characterized by its unique structure, which includes a sulfur atom integrated into a bicyclo[331]nonane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiabicyclo[3.3.1]nonane can be achieved through several methods. One common approach involves the condensation of sulfur dichloride, sulfuryl chloride, and 1,5-cyclooctadiene. This reaction typically occurs under controlled conditions to ensure high yields and purity . Another method involves the double annulation of α-bromomethyl acrylates to enamines, followed by a Caglioti reaction . These methods are optimized for reaction conditions, including temperature, solvent, and reaction time, to achieve the desired product efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiabicyclo[3.3.1]nonane undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfur atom in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as azides and cyanides replace chlorine atoms.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form thiols or other reduced sulfur species.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as 1,3-dipolar cycloaddition, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur dichloride, sulfuryl chloride, azides, cyanides, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include substituted derivatives of 3-Thiabicyclo[331]nonane, sulfoxides, sulfones, and cycloadducts
Applications De Recherche Scientifique
3-Thiabicyclo[3.3.1]nonane has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives are explored for their potential as anticancer agents, owing to their unique structural features and biological activity.
Materials Science: The compound is used as a scaffold for the development of new materials with unique properties, such as ion receptors and molecular tweezers.
Chemical Biology: The compound is used as a chiral scaffold in the synthesis of biologically active molecules and polymers.
Mécanisme D'action
The mechanism of action of 3-Thiabicyclo[3.3.1]nonane involves its ability to form episulfonium intermediates, which can be efficiently captured by various nucleophiles . This property is due to the sulfur atom’s anchimeric assistance, which facilitates nucleophilic substitution reactions. The compound’s unique structure also allows it to interact with specific molecular targets and pathways, making it a valuable tool in chemical biology and medicinal chemistry.
Comparaison Avec Des Composés Similaires
3-Thiabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:
3-Azabicyclo[3.3.1]nonane: Contains a nitrogen atom instead of sulfur and is used in the synthesis of biologically active molecules.
3-Oxabicyclo[3.3.1]nonane: Contains an oxygen atom and is used in the development of new materials and catalysts.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains both oxygen and sulfur atoms and is used in asymmetric catalysis and materials science.
The uniqueness of this compound lies in its sulfur atom, which imparts distinct chemical reactivity and properties compared to its nitrogen and oxygen analogs.
Propriétés
Formule moléculaire |
C8H14S |
|---|---|
Poids moléculaire |
142.26 g/mol |
Nom IUPAC |
3-thiabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H14S/c1-2-7-4-8(3-1)6-9-5-7/h7-8H,1-6H2 |
Clé InChI |
ZOAUPHGRDCEPKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(C1)CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


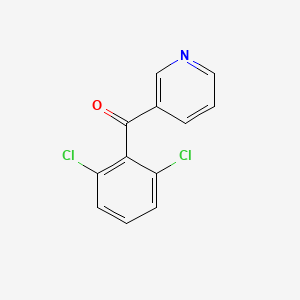

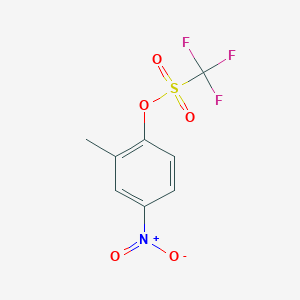

![7-Methyl-2-azaspiro[4.5]decane hemioxalate](/img/structure/B12990776.png)
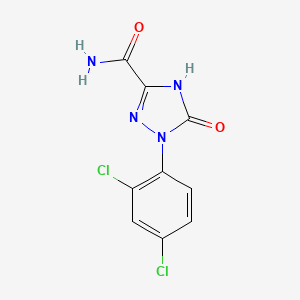
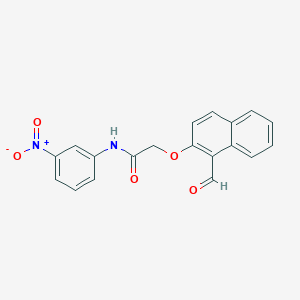
![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid](/img/structure/B12990786.png)
![7-(Pyridin-4-yl)-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B12990799.png)

![4-Chloro-2-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B12990808.png)
